molecular formula C29H28N2O6 B1672479 N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine CAS No. 196809-22-0

N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine

Cat. No.: B1672479
CAS No.: 196809-22-0
M. Wt: 500.5 g/mol
InChI Key: KEGOAFNIGUBYHZ-SANMLTNESA-N
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Description

GW7845 is a synthetic organic compound that acts as an agonist for the peroxisome proliferator-activated receptor gamma. This receptor is a member of a family of nuclear receptors that play a central role in the control of lipid and glucose metabolism. GW7845 has been studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer .

Preparation Methods

The synthesis of GW7845 involves several steps. The carboxylic acid moiety of the compound is protected by treatment with N,N-dimethylformamide di-tert-butyl acetal to provide an intermediate compound. This intermediate undergoes hydrolysis of the carbomethoxy group to yield the benzoic acid derivative, which serves as an immediate precursor to radiolabeling. The final step involves treatment with carbon-11 methyl iodide followed by high-performance liquid chromatography to produce the desired compound .

Chemical Reactions Analysis

GW7845 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N,N-dimethylformamide di-tert-butyl acetal for protection of the carboxylic acid moiety and carbon-11 methyl iodide for radiolabeling. The major products formed from these reactions include the benzoic acid derivative and the final radiolabeled compound .

Scientific Research Applications

GW7845 has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and biodistribution of radiolabeled analogs. In biology, GW7845 has been shown to induce apoptosis in bone marrow B cells, making it a potential candidate for the treatment of hematologic malignancies. In medicine, GW7845 is being investigated for its potential use as a chemotherapeutic agent and for its cardioprotective effects. Additionally, GW7845 has applications in industry, particularly in the development of new drugs and therapeutic agents .

Mechanism of Action

GW7845 exerts its effects by acting as an agonist for the peroxisome proliferator-activated receptor gamma. This receptor mediates a variety of metabolic processes, including glucose and lipid homeostasis, tissue response to inflammation, and growth inhibition and apoptosis of neoplastic cells. GW7845 induces rapid mitochondrial membrane depolarization and release of cytochrome c, along with activation of multiple caspases, leading to apoptosis. The compound’s mechanism of action is mitochondria- and apoptosome-dependent .

Comparison with Similar Compounds

GW7845 is unique in its ability to activate the peroxisome proliferator-activated receptor gamma and induce apoptosis in bone marrow B cells. Similar compounds include ciglitazone and 15-deoxy-Δ 12,14 -prostaglandin J 2, which also activate the peroxisome proliferator-activated receptor gamma but may have different apoptotic mechanisms. GW7845’s strong activation of Bid and its ability to amplify the apoptotic signal through multiple caspase pathways distinguish it from other similar compounds .

Properties

IUPAC Name

(2S)-2-(2-methoxycarbonylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O6/c1-19-24(31-27(37-19)21-8-4-3-5-9-21)16-17-36-22-14-12-20(13-15-22)18-26(28(32)33)30-25-11-7-6-10-23(25)29(34)35-2/h3-15,26,30H,16-18H2,1-2H3,(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGOAFNIGUBYHZ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196809-22-0
Record name GW 7845
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196809220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-7845
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Y783RURX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine
Reactant of Route 2
N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine
Reactant of Route 3
N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine
Reactant of Route 4
Reactant of Route 4
N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine
Reactant of Route 5
Reactant of Route 5
N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine
Reactant of Route 6
N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine

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